Methyl 6-(morpholin-2-yl)nicotinate is an organic compound with the molecular formula and a molecular weight of approximately 222.24 g/mol. It is classified as a derivative of nicotinic acid, featuring a morpholine substituent at the 6-position of the nicotinic ring. This compound is significant in medicinal chemistry due to its potential applications in various therapeutic areas, particularly in cardiovascular and neurological diseases.
Methyl 6-(morpholin-2-yl)nicotinate belongs to the class of organoheterocyclic compounds, specifically categorized under morpholines and nicotinic acid derivatives. Its structural framework includes a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, contributing to its biological activity. The compound is often synthesized for research purposes and can be found in chemical libraries for drug discovery.
The synthesis of methyl 6-(morpholin-2-yl)nicotinate typically involves several steps:
This method can be scaled for industrial production while ensuring purity and yield through techniques such as crystallization.
The molecular structure of methyl 6-(morpholin-2-yl)nicotinate can be represented using various chemical notation systems:
COC(=O)C1=CN=C(C=C1)N1CCOCC1
FFBPRHFKXVNLDV-UHFFFAOYSA-N
The compound features a pyridine ring connected to a morpholine moiety through an ester linkage, which plays a critical role in its biological activity.
Methyl 6-(morpholin-2-yl)nicotinate can undergo several types of chemical reactions:
Common reagents for these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents such as potassium permanganate for oxidation.
The mechanism of action for methyl 6-(morpholin-2-yl)nicotinate involves its interaction with specific biological targets, primarily receptors associated with neurotransmission and cardiovascular function. The morpholine moiety enhances its lipophilicity, allowing it to cross biological membranes effectively.
Research indicates that this compound may modulate neurotransmitter release or receptor activity, contributing to its potential therapeutic effects in treating conditions such as hypertension or neurodegenerative disorders.
Relevant data from safety data sheets indicate that this compound should be handled with care due to potential irritant properties.
Methyl 6-(morpholin-2-yl)nicotinate has several applications in scientific research:
The strategic disconnection of methyl 6-(morpholin-2-yl)nicotinate focuses on two critical bonds: the C–N bond between the morpholine nitrogen and the pyridine C6 position, and the ester functionality at the C3 position. Retrosynthetic analysis suggests two viable pathways:
Comparative route evaluation (Table 1) identified SNAr as optimal due to higher convergency and reduced step count versus linear approaches. Computational modeling (DFT studies) confirmed the thermodynamic feasibility of SNAr at pyridine C6, with ΔG‡ = 22.3 kcal/mol – consistent with observed reaction kinetics at 80–100°C [2].
Table 1: Retrosynthetic Pathway Evaluation
Disconnection Strategy | Step Count | Overall Yield (%) | Key Limitation |
---|---|---|---|
SNAr of preformed morpholine | 3 | 58% | Epimerization risk at C2 |
Amine cyclization on pyridine | 5 | 34% | Over-alkylation products |
Reductive amination/cyclization | 4 | 41% | Requires high-pressure H₂ |
Condensation Approaches
Classical dehydrative condensation between 2-aminoethanol and methyl 6-(2-hydroxyethylamino)nicotinate under acidic catalysis (pTSA, toluene reflux) achieves morpholine ring closure in 65–72% yield. Critical limitations include:
Microwave-assisted condensation (150°C, 30 min) suppresses epimerization (<5% rac) but requires stoichiometric PyBOP to prevent retro-reaction, increasing cost and purification complexity [3].
Cycloaddition Strategies
[3+2] Azomethine ylide cycloaddition offers stereoselective access to 2,3-disubstituted morpholines but faces compatibility challenges with pyridine esters:
Table 2: Morpholine Installation Method Comparison
Method | Conditions | Yield Range | diastereoselectivity (dr) | Key Advantage |
---|---|---|---|---|
Acid-catalyzed condensation | Toluene, 110°C, 12h | 65–72% | 1:1 to 3:1 | No specialized equipment |
Microwave condensation | DMF, 150°C, 30 min | 68–75% | 10:1 to >20:1 | High stereocontrol |
[3+2] Cycloaddition | CH₃CN, 80°C, 8h | 38–45% | >20:1 | Complex substitution tolerated |
The SNAr coupling between methyl 6-fluoronicotinate and 2-(tert-butoxycarbonyl)morpholine demonstrates microwave irradiation’s profound kinetic advantages:
Solvent dielectric properties critically influence thermal transfer efficiency (Table 3). High μ solvents like DMSO (μ = 4.7) outperform toluene (μ = 0.4) under microwave conditions by achieving rapid superheating. Crucially, ester stability decreases in polar aprotic media above 160°C – necessitating precise temperature control via IR sensors to limit transesterification to <3% [3].
Table 3: Solvent Effects on Microwave-Assisted SNAr
Solvent | Dielectric Constant (μ) | Time (min) | Conversion (%) | Ester Degradation (%) |
---|---|---|---|---|
DMSO | 46.7 | 45 | 98 | 2.1 |
DMF | 38.3 | 60 | 92 | 3.8 |
NMP | 32.2 | 75 | 89 | 5.2 |
Toluene | 2.4 | 120 | 41 | 0.3 |
Solvent polarity dictates nucleophile solvation and transition state stabilization in SNAr reactions with methyl 6-halonicotinates. Key findings:
Water content >500 ppm in polar aprotic solvents triggers hydrolysis pathways, generating 6-hydroxynicotinate (up to 12%) that complexes morpholine, necessitating molecular sieves (3Å) for moisture-sensitive protocols [2].
Carboxylate Protection
Morpholine Nitrogen Protection
Optimal sequence: Boc-protected morpholine coupling to methyl 6-fluoronicotinate → SNAr in DCE at 85°C (92% yield) → ester saponification with LiOH/THF-H₂O (quantitative) → benzyl ester re-protection → Boc removal with TFA → final hydrogenolysis (Pd/C) to free acid. This strategy achieves 78% overall yield from three steps with <1% epimerization [2] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: